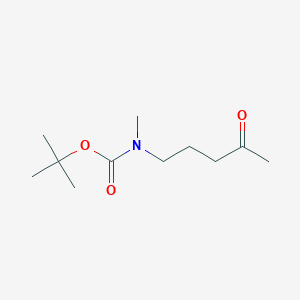
N-(2,3-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Properties of Capsaicinoids
- KR-25003, a potent analgesic capsaicinoid: The study focuses on the crystal structure of a capsaicinoid compound, highlighting its analgesic properties. The unique conformation observed in the crystalline state suggests potential applications in understanding pain mechanisms and developing analgesic drugs (Park et al., 1995).
Structural Analysis and Synthesis
- Synthesis and structure analysis: Various studies have been conducted on the synthesis and crystal structure analysis of similar compounds. These studies provide insights into the molecular conformation, hydrogen bonding, and synthesis routes, which could be relevant for designing new compounds with enhanced biological activities (Gowda et al., 2007); (Karmakar et al., 2007).
Biological Effects of Acetamide Derivatives
- Biological effects update: A comprehensive review of the biological effects of acetamide and its derivatives provides significant information on the toxicological aspects and commercial importance of these chemicals. This review could be pertinent for assessing the safety and environmental impact of related compounds (Kennedy, 2001).
Environmental and Herbicidal Applications
- Herbicidal properties of chloroacetamide: Research on chloroacetamide derivatives used as herbicides offers insight into their application in agriculture. Understanding the action mechanism of these compounds can contribute to the development of new herbicidal agents (Weisshaar & Böger, 1989).
Anticancer and Anti-inflammatory Drug Design
- Design and synthesis of anti-inflammatory and anticancer drugs: Studies focusing on the design, synthesis, and molecular docking analysis of compounds for anti-inflammatory and anticancer applications underscore the potential therapeutic applications of acetamide derivatives. These studies demonstrate the methodology for developing drugs with specific target interactions (Al-Ostoot et al., 2020); (Sharma et al., 2018).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-7-6-9-17(14(13)2)20-19(22)11-15-12-21(3)18-10-5-4-8-16(15)18/h4-10,12H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHINBBNWAWSGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2724799.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine](/img/structure/B2724804.png)


![N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2724809.png)
![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2724811.png)


